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Compound of Interest

Compound Name: 6-Bromo-2-methylquinoline

Cat. No.: B1268081 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromo-2-methylquinoline, a halogenated derivative of the quinoline scaffold,

has emerged as a versatile and highly valuable heterocyclic building block in medicinal

chemistry. Its unique structural features, including the reactive bromine atom and the

nucleophilic nitrogen within the quinoline ring, provide a fertile ground for a multitude of

chemical transformations. This allows for the facile introduction of diverse pharmacophores,

enabling the synthesis of complex molecules with a wide range of biological activities. This

technical guide provides a comprehensive overview of the synthesis, physicochemical

properties, spectroscopic characterization, and, most importantly, the significant potential of 6-
Bromo-2-methylquinoline in the development of novel therapeutic agents, particularly in the

fields of oncology and inflammatory diseases.

Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of 6-Bromo-2-
methylquinoline is fundamental for its effective utilization in synthetic chemistry and drug

design.
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Property Value Reference

Molecular Formula C₁₀H₈BrN [1]

Molecular Weight 222.08 g/mol [1]

CAS Number 877-42-9 [1]

Appearance Solid [1]

Melting Point 101-105 °C (lit.) [1]

Assay ≥97% [1]

SMILES Cc1ccc2cc(Br)ccc2n1 [1]

InChI
1S/C10H8BrN/c1-7-2-3-8-6-

9(11)4-5-10(8)12-7/h2-6H,1H3
[1]

Spectroscopic Data Summary:

While a complete, high-resolution, and fully assigned set of spectra for 6-Bromo-2-
methylquinoline is not readily available in a single public source, the following tables provide

expected and reported data based on analogous compounds and general spectroscopic

principles.

¹H NMR Spectral Data (Expected in CDCl₃, 400 MHz):

Proton Assignment
Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

CH₃ ~2.7 - 2.8 s -

H-3 ~7.3 - 7.4 d ~8.0 - 8.4

H-4 ~7.9 - 8.0 d ~8.0 - 8.4

H-5 ~7.8 - 7.9 d ~8.8 - 9.2

H-7 ~7.6 - 7.7 dd ~8.8 - 9.2, ~2.0 - 2.4

H-8 ~8.1 - 8.2 d ~2.0 - 2.4
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Note: These are predicted values and may vary based on the solvent and experimental

conditions.

¹³C NMR Spectral Data (Expected in CDCl₃, 100 MHz):

Carbon Assignment Chemical Shift (δ) [ppm]

CH₃ ~25.0 - 26.0

C-2 ~158.0 - 160.0

C-3 ~121.0 - 123.0

C-4 ~136.0 - 138.0

C-4a ~146.0 - 148.0

C-5 ~129.0 - 131.0

C-6 ~118.0 - 120.0

C-7 ~133.0 - 135.0

C-8 ~128.0 - 130.0

C-8a ~127.0 - 129.0

Note: These are predicted values and may vary based on the solvent and experimental

conditions.

FT-IR Spectral Data (KBr Pellet):
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Wavenumber (cm⁻¹) Interpretation

~3050-3100 Aromatic C-H stretching

~2920-2980 Methyl C-H stretching

~1600-1620 C=N stretching (quinoline ring)

~1450-1580 C=C stretching (aromatic ring)

~800-850 C-H out-of-plane bending (aromatic)

~550-650 C-Br stretching

Mass Spectrometry (Electron Ionization - EI):

m/z Value Interpretation

221/223

Molecular ion peak (M⁺) showing the

characteristic isotopic pattern for bromine (¹⁹Br

and ⁸¹Br in ~1:1 ratio)

206/208 [M - CH₃]⁺

142 [M - Br]⁺

115 Further fragmentation of the quinoline ring

Experimental Protocols
Synthesis of 6-Bromo-2-methylquinoline via Doebner-von Miller Reaction:

This robust and widely used method provides a straightforward route to 6-Bromo-2-
methylquinoline.

Reaction Scheme:
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Doebner-von Miller Reaction

4-Bromoaniline Intermediate+ Crotonaldehyde 6-Bromo-2-methylquinoline

Acid catalyst,
Oxidizing agent

Click to download full resolution via product page

Caption: Synthesis of 6-Bromo-2-methylquinoline.

Materials:

4-Bromoaniline

trans-Crotonaldehyde (trans-2-butenal)

Concentrated Hydrochloric Acid (HCl)

An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iron(III) chloride)

Ethanol or other suitable solvent

Sodium hydroxide (NaOH) solution for neutralization

Procedure:

A mixture of 4-bromoaniline and concentrated hydrochloric acid in a suitable solvent (e.g.,

ethanol) is prepared in a reaction vessel equipped with a reflux condenser and a dropping

funnel.

The mixture is heated to reflux.

Crotonaldehyde is added dropwise to the refluxing mixture over a period of 1-2 hours.

After the addition is complete, the oxidizing agent is carefully added portion-wise.
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The reaction mixture is refluxed for an additional 4-6 hours, or until the reaction is complete

as monitored by Thin Layer Chromatography (TLC).

The reaction mixture is cooled to room temperature and then poured into a large volume of

water.

The aqueous solution is made alkaline by the slow addition of a concentrated sodium

hydroxide solution until a precipitate is formed.

The crude product is collected by filtration, washed with water, and dried.

Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane)

or by column chromatography on silica gel.

Expected Yield: 81%[2]

Applications in Drug Discovery and Development
The true value of 6-Bromo-2-methylquinoline lies in its role as a versatile scaffold for the

synthesis of biologically active molecules. The bromine atom at the 6-position serves as a key

handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig

aminations, allowing for the introduction of a wide array of substituents.

Workflow for Derivatization:
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6-Bromo-2-methylquinoline

Suzuki Coupling
(Ar-B(OH)2, Pd catalyst)

Heck Coupling
(Alkene, Pd catalyst)

Buchwald-Hartwig Amination
(Amine, Pd catalyst)

Aryl/Heteroaryl Derivatives Alkenyl Derivatives Amino Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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